1-(3-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide
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Overview
Description
The compound “1-(3-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs . The compound also contains a [1,2,4]triazolo[4,3-a]pyridine moiety .
Synthesis Analysis
The trifluoromethyl group can be introduced into compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The trifluoromethyl group (-CF3) is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The [1,2,4]triazolo[4,3-a]pyridine moiety is another key part of the structure .Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-(3-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide and its derivatives have been synthesized and analyzed for various applications. One study focused on the structural study of three nimesulidetriazole derivatives, highlighting the effects of substitution on their supramolecular assembly. The crystal structures were determined from laboratory X-ray powder diffraction data, with a detailed analysis of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The research revealed insights into the molecular geometries and the nature of hydrogen bonding, contributing to a deeper understanding of these compounds' structural properties (Dey et al., 2015).
Biological Activity and Applications
Several derivatives have shown potential in biological applications. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3K inhibitors highlighted their remarkable anticancer effects. This study synthesized a series of derivatives, evaluating their antiproliferative activities in vitro against four human cancer cell lines. The findings suggested these compounds could serve as potent PI3K inhibitors and effective anticancer agents with low toxicity, indicating a promising direction for therapeutic applications (Wang et al., 2015).
Environmental and Agricultural Insights
The environmental and agricultural applications of these compounds have also been explored. For example, the metabolism of flumetsulam, a related triazolopyrimidine sulfonanilide, in wheat, corn, and barley, was studied, revealing similar hydroxylation and glucose conjugation pathways in these crops. The research provides valuable insights into the environmental behavior and safety profile of these compounds, which is crucial for their application in agriculture (Frear et al., 1993).
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N4O2S/c16-11-4-1-3-10(7-11)9-26(24,25)20-8-13-21-22-14-12(15(17,18)19)5-2-6-23(13)14/h1-7,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVQKVGMJASSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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